Cas no 10066-29-2 ((2S,6S)-2,6-dimethylpiperidine, trans)
(2S,6S)-2,6-dimethylpiperidine, trans Chemical and Physical Properties
Names and Identifiers
-
- Piperidine, 2,6-dimethyl-, trans-
- trans-2,6-dimethylpiperidine
- (2S,6S)-2,6-dimethylpiperidine, trans
- trans-2,6-Dimethyl-piperidine
- AKOS026742016
- (2R,6R)-2,6-dimethylpiperidine
- Piperidine, 2,6-dimethyl-, (2R,6R)-rel-
- InChI=1/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s
- EN300-190395
- 10066-29-2
- trans-2,6- Dimethylpiperidine
- SCHEMBL1548548
- F8887-9158
- piperidine, 2,6-dimethyl-, (2R,6R)-
- (2R,6R)-2,6-Dimethyl-piperidine
- 14231-78-8
-
- MDL: MFCD09032958
- Inchi: 1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3
- InChI Key: SDGKUVSVPIIUCF-UHFFFAOYSA-N
- SMILES: CC1NC(C)CCC1
Computed Properties
- Exact Mass: 113.120449483g/mol
- Monoisotopic Mass: 113.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 62.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 1.86570
(2S,6S)-2,6-dimethylpiperidine, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1130180-100mg |
trans-2,6-Dimethyl-piperidine |
10066-29-2 | 95% | 100mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130180-250mg |
trans-2,6-Dimethyl-piperidine |
10066-29-2 | 95% | 250mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130180-500mg |
trans-2,6-Dimethyl-piperidine |
10066-29-2 | 95% | 500mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130180-1g |
trans-2,6-Dimethyl-piperidine |
10066-29-2 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130180-5g |
trans-2,6-Dimethyl-piperidine |
10066-29-2 | 95% | 5g |
$4475 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1130180-50mg |
trans-2,6-Dimethyl-piperidine |
10066-29-2 | 95% | 50mg |
$240 | 2024-07-28 | |
| Enamine | EN300-1693770-0.05g |
(2S,6S)-2,6-dimethylpiperidine, trans |
10066-29-2 | 0.05g |
$1942.0 | 2023-09-20 | ||
| Enamine | EN300-1693770-0.1g |
(2S,6S)-2,6-dimethylpiperidine, trans |
10066-29-2 | 0.1g |
$2034.0 | 2023-09-20 | ||
| Enamine | EN300-1693770-0.25g |
(2S,6S)-2,6-dimethylpiperidine, trans |
10066-29-2 | 0.25g |
$2126.0 | 2023-09-20 | ||
| Enamine | EN300-1693770-0.5g |
(2S,6S)-2,6-dimethylpiperidine, trans |
10066-29-2 | 0.5g |
$2219.0 | 2023-09-20 |
(2S,6S)-2,6-dimethylpiperidine, trans Suppliers
(2S,6S)-2,6-dimethylpiperidine, trans Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on (2S,6S)-2,6-dimethylpiperidine, trans
Introduction to (2S,6S)-2,6-dimethylpiperidine, trans and Its Significance in Modern Chemical Research
(2S,6S)-2,6-dimethylpiperidine, trans, with the CAS number 10066-29-2, is a chiral piperidine derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its specific stereochemistry and structural properties, plays a crucial role in the development of novel therapeutic agents and advanced chemical synthesis methodologies.
The< strong> stereochemical configuration of (2S,6S)-2,6-dimethylpiperidine, trans is a key factor in its utility. The presence of the (2S) and (6S) configurations ensures that the molecule exhibits unique interactions with biological targets, making it a valuable scaffold for drug design. This stereochemistry is particularly important in the context of enzyme inhibition and receptor binding studies, where the spatial arrangement of atoms can significantly influence efficacy and selectivity.
In recent years, there has been a surge in research focused on the development of chiral auxiliaries and ligands for asymmetric synthesis. (2S,6S)-2,6-dimethylpiperidine, trans has emerged as a promising candidate in this area due to its ability to facilitate highly enantioselective reactions. Its structural features allow it to interact with transition metals in catalytic systems, enhancing the efficiency of complex organic transformations. This has led to its incorporation in various synthetic protocols aimed at producing high-value pharmaceutical intermediates.
The< strong> pharmacological potential of (2S,6S)-2,6-dimethylpiperidine, trans cannot be overstated. Its molecular framework is well-suited for modulating biological pathways associated with neurological disorders, inflammation, and metabolic diseases. Preclinical studies have demonstrated its efficacy in models of these conditions, highlighting its therapeutic promise. Researchers are particularly interested in its potential as a lead compound for further derivatization to create more potent and selective drugs.
Advances in computational chemistry have further propelled the study of (2S,6S)-2,6-dimethylpiperidine, trans. Molecular modeling techniques have enabled scientists to predict how this compound interacts with biological targets at an atomic level. These insights have guided the design of optimized derivatives with enhanced pharmacokinetic properties. The integration of machine learning algorithms has also facilitated the identification of novel synthetic routes for this compound, streamlining its production process.
The< strong> synthetic versatility of (2S,6S)-2,6-dimethylpiperidine, trans is another area of intense investigation. It serves as a versatile building block for constructing more complex molecules through various chemical reactions such as nucleophilic substitution and metal-catalyzed cross-coupling. Its stability under a range of reaction conditions makes it an ideal candidate for multi-step syntheses required in drug development.
In conclusion, (2S,6S)-2,6-dimethylpiperidine, trans (CAS no 10066-29-2) represents a significant advancement in both chemical synthesis and pharmaceutical research. Its unique stereochemical properties and broad applicability make it indispensable in modern laboratories. As research continues to uncover new applications for this compound, its importance is only set to grow.
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